2-ethoxy-N'-hydroxybenzenecarboximidamide

Catalog No.
S8006387
CAS No.
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethoxy-N'-hydroxybenzenecarboximidamide

Product Name

2-ethoxy-N'-hydroxybenzenecarboximidamide

IUPAC Name

2-ethoxy-N'-hydroxybenzenecarboximidamide

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)

InChI Key

ZOGRANBHYCXFRO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=NO)N

Canonical SMILES

CCOC1=CC=CC=C1C(=NO)N

Impurity of Vardenafil

2-Ethoxy-N-hydroxybenzamidine is primarily recognized as an impurity found during the synthesis of Vardenafil, a medication used to treat erectile dysfunction [, , ].

Synthesis of Cyclic Pyrimidinones

Research has explored the use of 2-ethoxy-N-hydroxybenzamidine as a reagent in the synthesis of cyclic pyrimidinones [, , ]. Cyclic pyrimidinones are a class of heterocyclic compounds with potential applications as novel inhibitors for phosphodiesterase type 5 (PDE5). PDE5 is an enzyme implicated in various physiological processes, and its inhibition is a target for medications like Viagra and Cialis [].

The specific function of 2-ethoxy-N-hydroxybenzamidine in this synthesis likely involves its chemical reactivity. The presence of the ethoxy group and the hydroxylamine group provide functional groups that can participate in reactions to build the cyclic pyrimidinone structure [].

2-Ethoxy-N'-hydroxybenzenecarboximidamide, also known as 2-ethoxy-N-hydroxybenzamidine, is a chemical compound characterized by its molecular formula C9H12N2O2C_9H_{12}N_2O_2 and a molecular weight of approximately 180.2 g/mol. This compound features an ethoxy group attached to a hydroxybenzene structure, along with an amidine functional group, which contributes to its unique chemical properties and biological activities. The compound is noted for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting specific enzymes such as phosphodiesterase 5 (PDE5) .

  • Oxidation: This process can convert the compound into corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The amidine group can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions, often requiring a strong base or acid to activate the ethoxy group .

Major Products Formed

The major products formed from these reactions include:

  • Oxidation: Oximes or nitriles.
  • Reduction: Amines.
  • Substitution: Various substituted benzamidines .

Research indicates that 2-ethoxy-N'-hydroxybenzenecarboximidamide exhibits significant biological activity, particularly as an inhibitor of phosphodiesterase 5. By binding to the active site of this enzyme, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in cells. This mechanism results in physiological effects such as vasodilation, making it a candidate for therapeutic applications in treating erectile dysfunction and other related conditions .

Synthetic Routes

The synthesis of 2-ethoxy-N'-hydroxybenzenecarboximidamide typically involves the reaction of ethoxybenzene with hydroxylamine in the presence of a catalyst (strong acid or base) to facilitate the formation of the amidine group. The reaction conditions are carefully controlled to optimize yield and purity .

Industrial Production

In industrial settings, similar synthetic routes are employed but scaled up for efficiency. Large batch reactors are used, and continuous flow reactors may enhance production efficiency while maintaining high purity levels .

2-Ethoxy-N'-hydroxybenzenecarboximidamide has several applications across various fields:

  • Chemistry: Used as a reagent in synthesizing cyclic pyrimidinones, which serve as inhibitors for phosphodiesterase enzymes.
  • Biology: Investigated for its role in biological pathways and enzyme inhibition.
  • Medicine: Explored for potential therapeutic applications, particularly in developing new drugs targeting PDE5.
  • Industry: Utilized in producing various chemical intermediates and fine chemicals .

Studies on the interactions of 2-ethoxy-N'-hydroxybenzenecarboximidamide with biological molecules have shown that it can bind effectively to specific enzymes and receptors. Its ability to modulate enzyme activity suggests potential roles in drug development and therapeutic interventions. The compound's interactions are influenced by its structural features, allowing for hydrogen bonding and other non-covalent interactions that enhance its biological efficacy .

Similar Compounds: Comparison with Other Compounds

Similar Compounds

Several compounds share structural similarities with 2-ethoxy-N'-hydroxybenzenecarboximidamide:

  • 2-Ethoxy-N-hydroxybenzimidamide
  • N'-Hydroxy-2-ethoxybenzenecarboximidamide
  • Benzenecarboximidamide, 2-ethoxy-N-hydroxy
  • Imidoxim

Uniqueness

The uniqueness of 2-ethoxy-N'-hydroxybenzenecarboximidamide lies in its specific substitution pattern on the benzene ring and its potent inhibitory action on phosphodiesterase 5. This distinct structural arrangement enhances its reactivity and interaction profile compared to other similar compounds, making it particularly valuable in medicinal chemistry .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-14-2024

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